(2R)-4-aminobutan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-aminobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXUFNXWXFZVSI-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114963-62-1 | |
| Record name | (2R)-4-aminobutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2r 4 Aminobutan 2 Ol and Its Stereoisomers
Asymmetric Catalytic Synthesis
Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various strategies have been developed for the asymmetric synthesis of chiral amino alcohols like (2R)-4-aminobutan-2-ol.
Chiral Catalyst-Mediated Reductions of Prochiral Ketone Precursors
The asymmetric reduction of prochiral ketones, such as 4-aminobutan-2-one (B1611400), is a direct and efficient route to chiral amino alcohols. This transformation is often mediated by chiral metal complexes that can effectively differentiate between the two enantiotopic faces of the carbonyl group. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance in the asymmetric hydrogenation of amino ketones. These catalysts typically consist of a ruthenium center coordinated to a chiral diphosphine ligand and a chiral diamine ligand. The specific combination and chirality of these ligands are crucial in determining the stereochemical outcome of the reduction, enabling the selective synthesis of either the (R) or (S) enantiomer of the corresponding amino alcohol.
Enantioselective Hydrogenation Strategies
Enantioselective hydrogenation is a widely utilized industrial process for the synthesis of chiral compounds. In the context of producing this compound, this strategy involves the hydrogenation of a suitable prochiral precursor, such as 4-aminobutan-2-one, in the presence of a chiral catalyst. Rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands are among the most effective catalysts for this transformation. The choice of catalyst and reaction conditions, including hydrogen pressure, temperature, and solvent, can significantly influence both the enantioselectivity and the reaction rate. High-throughput screening of various chiral ligands and reaction parameters is often employed to identify the optimal conditions for producing the desired (2R)-enantiomer with high purity.
Organocatalytic Approaches
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. Small organic molecules, such as those derived from natural amino acids, can act as efficient and highly selective catalysts. For the synthesis of chiral amino alcohols, organocatalytic reductions of prochiral ketones offer a metal-free alternative. Bifunctional catalysts, which possess both a Lewis basic site to activate the reducing agent and a Brønsted acidic site to activate the ketone, have been successfully employed. For instance, thiourea-based catalysts and chiral phosphoric acids have shown promise in mediating the enantioselective reduction of ketones, providing a pathway to chiral alcohols with high enantiomeric excess. While specific applications to the synthesis of this compound are still an area of active research, the general principles of organocatalytic ketone reduction provide a viable strategy for its stereoselective preparation.
Biocatalytic Synthesis of this compound Derivatives
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Enzymes such as reductases and dehydrogenases are particularly well-suited for the synthesis of chiral amino alcohols.
Enzymatic Reduction of Carbonyl Substrates (e.g., 4-hydroxybutan-2-one)
The enzymatic reduction of carbonyl compounds is a well-established method for producing chiral alcohols. While the direct enzymatic reduction of 4-aminobutan-2-one to this compound is a potential route, an alternative strategy involves the reduction of related hydroxy ketones. For example, the asymmetric reduction of 4-hydroxybutan-2-one can yield chiral diols, which can then be chemically converted to the desired amino alcohol. Various microorganisms and isolated enzymes, such as carbonyl reductases (KREDs), have been screened and optimized for the stereoselective reduction of hydroxy ketones. The stereochemical outcome of the reduction is dependent on the specific enzyme used, with different enzymes exhibiting preferences for producing either the (R) or (S) alcohol.
Amine Dehydrogenase and Carbonyl Reductase Applications in Amino Alcohol Synthesis
Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines. frontiersin.orgnih.gov This one-step conversion of a ketone to a chiral amine is highly atom-efficient and environmentally friendly. Engineered AmDHs have been developed to accept a broad range of substrates, including hydroxy ketones, to produce chiral amino alcohols with high enantioselectivity. frontiersin.org
For instance, studies on the synthesis of stereoisomers of 4-aminobutan-2-ol (B1584018) have demonstrated the potential of this approach. The reductive amination of 3-hydroxybutan-2-one using native amine dehydrogenases has been shown to produce (3S)-3-aminobutan-2-ol with high conversion and excellent enantiomeric excess. frontiersin.orgwhiterose.ac.uk This highlights the feasibility of employing a similar strategy for the synthesis of this compound, likely through the use of an (R)-selective amine dehydrogenase or by engineering existing enzymes to favor the desired stereoisomer.
The following table summarizes the biocatalytic production of (3S)-3-aminobutan-2-ol using different native amine dehydrogenases, showcasing the typical performance of these enzymes in the synthesis of chiral amino alcohols. frontiersin.orgwhiterose.ac.uk
| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |
| CfusAmDH | 3-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 64.3 | 98.8 |
| MsmeAmDH | 3-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 73.3 | 99.4 |
| MicroAmDH | 3-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 68.5 | 98.2 |
| MATOUAmDH2 | 3-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 69.1 | 99.4 |
Table 1: Biocatalytic synthesis of (3S)-3-aminobutan-2-ol using various native amine dehydrogenases. frontiersin.orgwhiterose.ac.uk
Similarly, carbonyl reductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral alcohols. The application of KREDs to a suitable prochiral aminoketone precursor, followed by appropriate protecting group strategies, represents another viable biocatalytic route to this compound. The vast diversity of available KREDs, along with the power of protein engineering, allows for the selection or development of enzymes with the desired stereoselectivity for a specific target molecule.
Optimization of Biocatalytic Reaction Conditions for Stereocontrol and Conversion
The successful implementation of biocatalysis for the synthesis of this compound hinges on the meticulous optimization of reaction conditions to achieve both high stereocontrol and efficient conversion. Biocatalytic processes offer significant advantages over traditional chemical methods, including high enantioselectivity and regioselectivity under mild reaction conditions. nih.govresearchgate.net Key parameters that are systematically varied to enhance process performance include the choice of biocatalyst, pH, temperature, substrate and cofactor concentrations, and the reaction medium.
Enzyme selection is the primary determinant of stereoselectivity. For the synthesis of chiral amino alcohols, amine dehydrogenases (AmDHs) and ketoreductases (KREDs) are particularly relevant. nih.govfrontiersin.org AmDHs facilitate the direct asymmetric reductive amination of a ketone precursor using an inexpensive amino donor like ammonia, which is advantageous for process economics. frontiersin.orgfrontiersin.org The optimization process involves screening a panel of different enzymes to identify a candidate with the desired selectivity and activity towards the target substrate. For instance, studies on the synthesis of structurally similar short-chain amino alcohols have shown that different wild-type AmDHs can exhibit significantly varied performance in terms of both conversion rates and enantiomeric excess (ee). frontiersin.org
Once a suitable enzyme is identified, further optimization is crucial. The pH of the reaction medium can profoundly impact enzyme activity and stability. For example, the amination of (−)-menthone using a ω-transaminase was found to have an optimal pH of 6.0. nih.gov Temperature is another critical factor; while higher temperatures can increase reaction rates, they may also lead to enzyme denaturation or reduced stereoselectivity. nih.govmdpi.com A balance must be struck to maximize productivity without compromising the enantiopurity of the product.
Substrate concentration is a key factor in developing a scalable process. High substrate loading is desirable for economic efficiency, but it can also lead to substrate inhibition or product inhibition, reducing the enzyme's effectiveness. mdpi.com Therefore, optimization involves finding the maximum substrate concentration that can be efficiently converted. For cofactor-dependent enzymes like KREDs and AmDHs, an efficient cofactor regeneration system is essential for a cost-effective process. nih.gov This is often achieved by using a secondary enzyme, such as glucose dehydrogenase or formate (B1220265) dehydrogenase, and a sacrificial co-substrate (e.g., glucose, formate) to continuously regenerate the required NADH or NADPH. nih.gov
The following interactive table summarizes research findings on the performance of different native amine dehydrogenases in the synthesis of various chiral amino alcohols, illustrating the impact of enzyme choice on stereocontrol and conversion.
| Enzyme | Substrate (Ketone) | Product (Amino Alcohol) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| CfusAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 73.3 | 98.8 | frontiersin.org |
| MsmeAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 64.3 | 99.4 | frontiersin.org |
| MicroAmDH | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 70.1 | 98.2 | frontiersin.org |
| MATOUAmDH2 | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | 65.4 | 99.4 | frontiersin.org |
| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | 97.1 | 93.6 | frontiersin.org |
Chiral Auxiliary-Based Synthetic Strategies
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds like this compound. wikipedia.org The auxiliary functions by covalently attaching to a prochiral substrate, and its inherent chirality directs the approach of reagents to one of the two diastereotopic faces, resulting in a highly diastereoselective transformation. wikipedia.orgcore.ac.uk An effective chiral auxiliary must be readily available in enantiopure form, ensure high stereocontrol, and be easily removed from the product without causing racemization, preferably with a high recovery rate for reuse.
Utilization of Camphor-Derived Chiral Auxiliaries
Camphor (B46023) is a readily available, inexpensive natural product that serves as a versatile starting material for a wide range of chiral auxiliaries. iupac.org Its rigid bicyclic structure and well-defined steric environment make it an excellent chiral scaffold. semanticscholar.org The conformational rigidity of the bornane skeleton is a key feature that allows for effective transmission of stereochemical information during a reaction. iupac.org
A prominent class of camphor-derived auxiliaries are Oppolzer's camphorsultams, which are accessible from camphorsulfonic acids. iupac.orgsemanticscholar.org These and other camphor derivatives have been successfully employed in numerous asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. iupac.orgacs.org For the synthesis of an amino alcohol precursor, a prochiral carboxylic acid or enoate could be attached to a camphor-derived chiral alcohol or amine. For example, N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been prepared and evaluated as potential auxiliaries. semanticscholar.orgresearchgate.net In a typical application, the enolate formed from an imide derived from a camphor auxiliary will have one face sterically shielded by the auxiliary, forcing an incoming electrophile to attack from the opposite, unhindered face, thereby generating a new stereocenter with high diastereoselectivity. core.ac.uk
Chemoenzymatic and Hybrid Synthetic Routes to this compound
Chemoenzymatic synthesis integrates the strengths of both chemical and biological catalysis to construct complex chiral molecules with high efficiency and selectivity. csic.es These multi-step, one-pot cascade reactions are particularly powerful as they avoid the need for intermediate isolation and purification, which reduces waste, time, and cost. csic.es Such a strategy is highly applicable to the synthesis of this compound, combining the versatility of organic reactions for carbon-carbon bond formation with the unparalleled stereoselectivity of enzymes. rsc.org
A hypothetical chemoenzymatic route could begin with a standard organic reaction, such as a Wittig reaction, to create a prochiral α,β-unsaturated ketone. csic.es This intermediate, without being isolated, would then become the substrate for a highly stereoselective enzymatic step. For example, a ketoreductase (KRED) could reduce the ketone to the corresponding (R)-alcohol. Alternatively, a transaminase or amine dehydrogenase could be used to perform a reductive amination, installing both the hydroxyl and amino functionalities with the desired stereochemistry. frontiersin.orgnih.gov
Researchers have successfully demonstrated the power of this approach by combining organocatalysis and biocatalysis. In one example, a three-step sequential cascade was developed involving a Wittig reaction, followed by a chiral-thiourea-catalyzed asymmetric conjugate addition, and finally a bioreduction mediated by a ketoreductase. csic.es This process generated chiral nitro alcohols with high diastereomeric and enantiomeric ratios. csic.es Similarly, multi-enzyme pathways have been designed where the product of one enzymatic reaction serves as the substrate for the next, mimicking efficient metabolic pathways in living organisms. nih.govacs.org This approach allows for the transformation of simple starting materials into valuable, highly functionalized enantiopure products like 1,2-amino alcohols. nih.govacs.org
Development of Scalable and Efficient Preparative Methods for Enantiopure this compound
The transition from a laboratory-scale synthesis to a scalable and efficient preparative method suitable for industrial production requires a distinct set of optimization criteria. The primary goals are to maximize yield, ensure high enantiopurity (>99% ee), improve process efficiency (e.g., space-time yield), and minimize costs and environmental impact. nih.govtapi.com
For the synthesis of enantiopure this compound, biocatalytic and chemoenzymatic routes are particularly attractive for large-scale production due to their green chemistry credentials. nih.govtapi.com These processes often utilize water as a solvent, operate at ambient temperature and pressure, and can use whole-cell catalysts, which circumvents the need for expensive enzyme purification. nih.govnih.gov
Key parameters for developing a scalable process include:
High Substrate Loading: Increasing the concentration of the starting material (e.g., to 100 g/L) is critical for maximizing reactor throughput and minimizing solvent waste. nih.gov
Catalyst Performance and Stability: The biocatalyst must be robust enough to withstand industrial process conditions and should ideally be recyclable and reusable over many cycles. nih.gov
Efficient Product Isolation: The downstream processing to isolate and purify the final product must be efficient. Crystallization is often preferred over chromatographic methods at a large scale due to lower cost and solvent consumption.
The development of such a process is an iterative one, often starting with the screening of enzymes and optimization of reaction conditions at the milligram scale, followed by a scale-up to gram and then kilogram production levels. acs.orgnih.gov For example, a preparative-scale synthesis of (+)-neomenthylamine was successfully conducted in a 300 mL reaction volume, demonstrating the feasibility of scaling up a biocatalytic amination process. nih.gov
The following table outlines key considerations and target metrics for designing a scalable preparative method for a chiral amino alcohol.
| Parameter | Objective | Target Metric/Strategy | Reference |
|---|---|---|---|
| Catalyst | High activity, stability, and low cost | Whole-cell biocatalyst; enzyme immobilization for reuse | nih.govnih.gov |
| Substrate Loading | Maximize reactor productivity | >50-100 g/L | nih.gov |
| Enantiopurity | Meet pharmaceutical-grade standards | >99.5% ee | nih.gov |
| Yield | Maximize material throughput and minimize cost | >80-90% isolated yield | nih.govacs.org |
| Solvent | Minimize environmental impact and cost | Aqueous media; "green" solvents | nih.govtapi.com |
| Downstream Processing | Efficient and scalable purification | Crystallization; extraction | nih.gov |
Role of 2r 4 Aminobutan 2 Ol As a Chiral Building Block in Complex Molecule Construction
Application in Asymmetric Synthesis of Advanced Organic Intermediates
The strategic value of (2R)-4-aminobutan-2-ol is demonstrated in its use for preparing advanced chiral intermediates. A key application is in the synthesis of substituted amino alcohols, which are precursors for complex heterocyclic compounds. For instance, this compound is a documented starting material in the preparation of intermediates for potent Tropomyosin receptor kinase (Trk) inhibitors.
A notable transformation involves the benzylation of the primary amine to yield (R)-4-(benzylamino)butan-2-ol. This reaction protects the amine while leaving the secondary alcohol available for subsequent reactions, effectively converting the initial building block into a more advanced intermediate tailored for further elaboration.
Table 1: Synthesis of (R)-4-(benzylamino)butan-2-ol
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| This compound | Benzaldehyde, Pd/C, H₂ | (R)-4-(benzylamino)butan-2-ol | 81% |
This intermediate is then utilized in multi-step sequences to construct complex heterocyclic systems, demonstrating the role of this compound in building a chiral backbone into advanced molecular structures.
Precursor for Diverse Bioactive and Therapeutically Relevant Molecules
The utility of this compound extends directly to its role as a precursor for molecules with significant therapeutic potential. Its incorporation into drug candidates, particularly inhibitors of protein kinases like Trk, highlights its importance in medicinal chemistry.
While this compound is a 1,3-amino alcohol, detailed research findings specifically documenting its application in the stereoselective formation of the hydroxyethylamine motif, a common feature in protease inhibitors, were not prominent in the surveyed literature.
This compound is effectively used to generate other key chiral building blocks for the assembly of pharmaceutical agents. Following its conversion to intermediates like (R)-4-(benzylamino)butan-2-ol, it can be incorporated into heterocyclic cores common in medicinal chemistry.
One such pathway involves the reaction of (R)-4-(benzylamino)butan-2-ol with 4,6-dichloro-5-nitropyrimidine. This reaction forms a new carbon-nitrogen bond, creating a more complex substituted pyrimidine that retains the original chirality of the starting amino alcohol. This product serves as a crucial building block for a class of Trk inhibitors.
Table 2: Synthesis of a Pyrimidinone Precursor
| Reactant 1 | Reactant 2 | Base | Product | Yield |
|---|---|---|---|---|
| (R)-4-(benzylamino)butan-2-ol | 4,6-dichloro-5-nitropyrimidine | DIPEA | (R)-N-benzyl-1-(6-chloro-5-nitropyrimidin-4-ylamino)butan-2-ol | 97% |
This process illustrates a clear pathway from a simple chiral amino alcohol to a complex, functionalized heterocyclic intermediate ready for final-stage modification into a potential therapeutic agent.
Development of Chiral Ligands and Organocatalysts Derived from this compound
The dual functionality of amino alcohols makes them attractive scaffolds for the development of chiral catalysts and ligands.
Specific examples of chiral ligands designed for metal-catalyzed asymmetric transformations that are explicitly derived from this compound are not extensively detailed in the reviewed scientific literature.
The development and application of organocatalytic systems derived specifically from this compound for enantioselective reactions are not widely documented in the available research.
Mechanistic and Theoretical Investigations of 2r 4 Aminobutan 2 Ol Chemistry
Elucidation of Reaction Mechanisms in Asymmetric Transformations Involving (2R)-4-aminobutan-2-ol
The asymmetric synthesis of chiral amines and amino alcohols like this compound can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and enzymes. The elucidation of the reaction mechanisms in these transformations is fundamental to optimizing reaction conditions and achieving high levels of stereocontrol.
In enzyme-catalyzed reactions, such as those employing ω-transaminases, the mechanism for the formation of chiral amines is well-established. These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate the transfer of an amino group from an amino donor to a prochiral ketone. The catalytic cycle involves two half-reactions. In the first, the amino donor reacts with the PLP cofactor to form pyridoxamine-5'-phosphate (PMP) and a ketone byproduct. In the second half-reaction, the PMP intermediate aminates the ketone substrate to generate the chiral amine product and regenerate the PLP cofactor. The high stereoselectivity of these enzymes arises from the specific orientation of the substrate within the enzyme's chiral active site, which dictates the facial selectivity of the amino group transfer.
While specific non-enzymatic asymmetric transformations leading directly to this compound are not extensively detailed in the literature, the principles of asymmetric synthesis using chiral auxiliaries are broadly applicable. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of a molecule like this compound, a hypothetical approach could involve the diastereoselective reduction of a corresponding β-amino ketone precursor attached to a chiral auxiliary. The mechanism of stereocontrol would depend on the nature of the auxiliary and the reaction conditions, which would favor the formation of one diastereomer over the other due to steric hindrance and electronic interactions.
Enzyme Active Site Analysis and Substrate Specificity for this compound Precursors
The enzymatic synthesis of this compound can be achieved through the asymmetric amination of its prochiral precursor, 4-hydroxy-2-butanone, using an (R)-selective ω-transaminase. The efficiency and stereoselectivity of this biotransformation are intimately linked to the architecture of the enzyme's active site and its specificity for the substrate.
Research has shown that wild-type (R)-ω-transaminases, such as AtTA from Aspergillus terreus, may exhibit low catalytic activity towards 4-hydroxy-2-butanone. This suggests a suboptimal fit of the precursor within the active site. The active site of a transaminase is a highly structured environment that contains the PLP cofactor and various amino acid residues responsible for substrate binding and catalysis. For catalysis to occur, the substrate must bind in a precise orientation that allows for efficient nucleophilic attack and subsequent protonation steps, leading to the formation of the desired stereoisomer.
To improve the catalytic efficiency for the synthesis of this compound, the active site of the enzyme can be engineered. Techniques such as combinatorial active-site saturation testing can be employed to identify key amino acid residues that influence substrate binding and catalysis. By mutating these residues, it is possible to reshape the substrate tunnel and binding pocket, thereby enhancing the enzyme's activity and stability for the asymmetric synthesis of the target amino alcohol.
Computational Chemistry and Molecular Modeling Studies of this compound Interactions
Computational chemistry and molecular modeling are powerful tools for investigating the interactions of this compound and its precursors at the atomic level. These methods provide insights into reaction mechanisms, predict stereochemical outcomes, and guide the rational design of catalysts and enzymes.
Molecular docking simulations can be used to predict the binding mode of a substrate, such as 4-hydroxy-2-butanone, within the active site of an ω-transaminase. By analyzing the substrate's orientation relative to the PMP cofactor and key catalytic residues, it is possible to rationalize the observed stereoselectivity. For an (R)-selective transaminase, the si-face of the ketone's carbonyl group is positioned for attack by the amino group of PMP. The binding energy and the geometry of the docked conformation can be correlated with the enzyme's catalytic efficiency and enantioselectivity.
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the entire reaction pathway of the transamination reaction. These calculations can determine the structures and energies of reactants, intermediates, and transition states. The calculated energy barriers for the formation of the (R)- and (S)-enantiomers can be used to predict the enantiomeric excess of the reaction, providing a quantitative measure of enantioselectivity.
The following table provides a hypothetical comparison of key parameters for the enzymatic synthesis of this compound, which could be obtained from computational studies.
| Enzyme Variant | Substrate | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Enantiomeric Excess (%) |
| Wild-Type (R)-ω-TA | 4-hydroxy-2-butanone | -5.2 | Tyr87, Ser122 | 92 |
| Engineered (R)-ω-TA | 4-hydroxy-2-butanone | -7.8 | Phe87, Ala122 | >99 |
Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its reaction intermediates, which in turn governs the stereochemical control of a reaction. The relative energies of different conformers can be calculated using molecular mechanics or quantum chemistry methods. In the context of a reaction, the lowest energy conformation of a substrate-catalyst complex is often the one that leads to the major product.
For instance, in a hypothetical diastereoselective reduction of a chiral β-amino ketone to produce a derivative of this compound, the stereochemical outcome would be determined by the preferred conformation of the substrate-reagent complex in the transition state. Computational modeling can be used to explore the potential transition state structures and identify the steric and electronic factors that favor the formation of one diastereomer over the other. This understanding of the stereochemical control mechanism is invaluable for the rational design of more selective synthetic methods.
Spectroscopic and Diffraction Studies of Reaction Intermediates and Products
Spectroscopic and diffraction techniques are indispensable for the characterization of reaction intermediates and final products in the synthesis of this compound. These methods provide definitive information about the structure, purity, and stereochemistry of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. ¹H and ¹³C NMR spectra provide information about the connectivity of atoms in a molecule. For chiral molecules like this compound, the use of chiral shift reagents or chiral solvating agents can allow for the differentiation of enantiomers and the determination of enantiomeric excess.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as C-H and C-N stretching and bending vibrations.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. While obtaining suitable crystals of this compound or its derivatives can be challenging, a successful crystal structure analysis would provide unambiguous proof of its stereochemistry.
The following table summarizes the expected spectroscopic data for 4-aminobutan-2-ol (B1584018), based on available information for the racemic mixture.
| Technique | Data Type | Observed Features |
| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to CH₃, CH₂, CH, OH, and NH₂ protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Resonances for the four distinct carbon atoms in the molecule. |
| IR Spectroscopy | Wavenumbers (cm⁻¹) | Broad absorption for O-H and N-H stretching, C-H stretching and bending, C-O and C-N stretching. |
| Mass Spectrometry | m/z ratio | Molecular ion peak corresponding to the compound's molecular weight. |
Research on Derivatives and Analogues of 2r 4 Aminobutan 2 Ol
Synthesis and Stereochemical Characterization of Modified (2R)-4-aminobutan-2-ol Derivativesnih.gov
The synthesis of derivatives from this compound leverages the reactivity of its primary amine and secondary alcohol functional groups. These modifications are crucial for creating new molecules with tailored properties, such as ligands for asymmetric catalysis or intermediates for pharmaceutical compounds. Common synthetic strategies involve N-acylation, N-alkylation, or O-alkylation to introduce new functional groups.
One of the primary challenges in synthesizing these derivatives is maintaining the stereochemical integrity of the chiral center at the C2 position. Stereoselective synthesis methods are paramount to ensure that the desired enantiomer is produced. youtube.com Biocatalysis, for instance, has emerged as a powerful tool for creating chiral amino alcohols with high stereoselectivity. frontiersin.org Engineered enzymes, such as amine dehydrogenases (AmDHs), can facilitate the asymmetric reductive amination of corresponding hydroxy ketones, offering high enantiomeric excess (>99% ee) under mild reaction conditions. nih.gov
The stereochemical characterization of the resulting derivatives is a critical step to confirm the configuration of the final product. A common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC). This technique often involves a derivatization step where the amino alcohol is reacted with a chiral derivatizing agent. The resulting diastereomers can then be separated and quantified on a standard reversed-phase HPLC column, allowing for precise determination of the enantiomeric purity. google.com
Table 1: Common Derivatization and Characterization Techniques
| Technique | Purpose | Description |
|---|---|---|
| N-Acylation | Synthesis of Amide Derivatives | Reaction of the primary amine with an acyl chloride or anhydride (B1165640) to form an amide bond, introducing a carbonyl-containing substituent. |
| Reductive Amination | Synthesis of Secondary/Tertiary Amines | Reaction of the amine with an aldehyde or ketone followed by reduction to form a new C-N bond, creating more substituted amine derivatives. |
| Chiral HPLC | Stereochemical Characterization | Separation of enantiomers or diastereomers based on their differential interaction with a chiral stationary phase or after reaction with a chiral derivatizing agent. |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information about the molecular structure and connectivity of the synthesized derivative. Chiral shift reagents can be used to distinguish between enantiomers. |
Comparative Studies with Other Stereoisomeric Forms of Aminobutanolsfrontiersin.orgnih.govorganic-chemistry.orgnih.gov
The spatial arrangement of atoms in a chiral molecule dictates its chemical and biological properties. Therefore, comparing this compound with its enantiomer, (2S)-4-aminobutan-2-ol, and its various diastereomers is essential for understanding its function. Stereoisomers can exhibit significant differences in their efficacy as chiral auxiliaries, ligands in catalysis, or as building blocks in synthesis.
For instance, in asymmetric catalysis, the choice of a specific stereoisomer of a chiral ligand can determine the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product over the other. The specific orientation of the amino and hydroxyl groups in this compound allows it to coordinate with metal centers in a distinct three-dimensional manner, which is different from its (2S) counterpart.
Biocatalytic methods are particularly noteworthy for their ability to produce specific stereoisomers. nih.gov The active site of an enzyme is inherently chiral, allowing it to differentiate between enantiomeric substrates or to produce a product in a highly stereoselective manner. nih.gov This high fidelity is critical because the biological activity of molecules can be highly dependent on their stereochemistry.
Table 2: Comparison of Aminobutanol Stereoisomers
| Compound | Stereochemical Classification | Structural Feature | Potential Significance |
|---|---|---|---|
| This compound | Enantiomer | R-configuration at the C2 chiral center. | Specific interactions in chiral recognition and catalysis. |
| (2S)-4-aminobutan-2-ol | Enantiomer | S-configuration at the C2 chiral center. | Opposite stereochemical influence compared to the (2R) form. |
| (2R,3S)-3-aminobutan-2-ol | Diastereomer | α-amino alcohol with two chiral centers. | Different spatial relationship between functional groups, leading to distinct chemical properties and applications. |
| (2S,3R)-3-aminobutan-2-ol | Diastereomer | Enantiomer of the (2R,3S) form. | Exhibits enantiomeric properties relative to its (2R,3S) counterpart. |
Investigation of Structurally Similar Chiral Amino Alcohols and their Research Applications
The family of chiral amino alcohols is a cornerstone of modern organic synthesis due to the versatile reactivity of the two functional groups. iris-biotech.de These compounds, including this compound, are widely used as chiral building blocks, auxiliaries, and ligands.
Structurally similar compounds, such as other aminobutanols and aminopropanols, share common applications but with nuances dictated by their specific structures. For example, α-amino alcohols, where the functional groups are on adjacent carbons (a 1,2-relationship), are prevalent in many pharmaceutical agents and are often synthesized via methods like the 1,3-dipolar cycloaddition of azomethine ylides to aldehydes. The compound (2R,3S)-3-aminobutan-2-ol is an example of an α-amino alcohol used as a building block for antiviral drugs.
In contrast, this compound is a γ-amino alcohol (a 1,3-relationship), which has different conformational properties. These 1,3-amino alcohols are also valuable synthons, and their synthesis can be achieved through methods like the Ni-catalyzed asymmetric reductive coupling of 2-aza-butadiene with aldehydes. organic-chemistry.org The applications of these structurally related compounds are extensive, ranging from intermediates in the synthesis of natural products to ligands in metal-catalyzed asymmetric reactions. organic-chemistry.orgvulcanchem.com
Table 3: Research Applications of Structurally Similar Chiral Amino Alcohols
| Compound Class | Example | Key Structural Feature | Common Research Application |
|---|---|---|---|
| α-Amino Alcohols | (2R,3S)-3-aminobutan-2-ol | Amino and hydroxyl groups on adjacent carbons. | Chiral building blocks for pharmaceuticals (e.g., β-blockers, antivirals). |
| β-Amino Alcohols | (S)-3-Amino-1-phenylpropan-1-ol | Amino and hydroxyl groups separated by one carbon. | Precursors for chiral oxazolidinones, which act as chiral auxiliaries in asymmetric synthesis. |
| γ-Amino Alcohols | This compound | Amino and hydroxyl groups separated by two carbons. | Used in the synthesis of complex molecules and as chiral ligands for transition metal catalysts. organic-chemistry.org |
| Protected Amino Alcohols | Boc-L-Alaninol | Amine group is protected (e.g., with a Boc group). | Versatile intermediates in peptide synthesis and the construction of larger molecules. iris-biotech.de |
Q & A
Q. Basic Research Focus
- Methodology :
- Reductive Amination : Start with 4-oxobutan-2-ol and employ asymmetric reduction using chiral catalysts (e.g., Ru-BINAP complexes) or biocatalysts (e.g., ketoreductases) to achieve the desired (2R) configuration.
- Precursor Reduction : Reduce 4-aminobutan-2-one using LiAlH₄ in anhydrous conditions, as demonstrated in analogous alcohol syntheses . Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) can enhance enantiomeric purity.
- Quality Control : Monitor reaction progress with chiral HPLC or polarimetry to confirm stereochemical integrity.
How can the structural and stereochemical identity of this compound be rigorously characterized?
Q. Basic Research Focus
- Methodology :
- Spectroscopic Analysis :
- NMR : Use - and -NMR to confirm proton environments and carbon backbone. -NMR coupling constants can indicate stereochemistry (e.g., vicinal coupling in chiral centers).
- IR Spectroscopy : Identify functional groups (e.g., -OH, -NH₂ stretching vibrations).
What advanced techniques are recommended for resolving enantiomers and quantifying enantiomeric excess (ee) in this compound?
Q. Advanced Research Focus
- Methodology :
- Chiral Chromatography : Utilize chiral stationary phases (e.g., cyclodextrin-based columns) with UV/RI detection. Optimize mobile phase composition (e.g., hexane:isopropanol gradients).
- Derivatization : Convert the amine to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid chloride) for analysis via standard HPLC .
- Circular Dichroism (CD) : Correlate CD spectra with enantiomeric composition for rapid ee estimation.
How does the stability of this compound vary under different storage and experimental conditions?
Q. Advanced Research Focus
- Methodology :
- Accelerated Stability Studies : Expose the compound to varied pH (1–13), temperatures (4°C–60°C), and light conditions. Monitor degradation via HPLC-MS to identify breakdown products (e.g., oxidation to nitro compounds or dimerization).
- Hygroscopicity Testing : Assess moisture sensitivity using dynamic vapor sorption (DVS) analysis. Store under inert atmosphere if hygroscopic .
- pH-Dependent Stability : Calculate pKa using computational tools (e.g., ACD/Labs) and validate experimentally via potentiometric titration, as modeled for structurally similar amines .
What computational strategies are effective in modeling the interactions of this compound with biological targets?
Q. Advanced Research Focus
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict binding sites.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes or receptors. Validate with experimental data (e.g., IC₅₀ values from enzyme inhibition assays).
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous or lipid environments.
How can contradictory data in synthesis yields or stereochemical outcomes be systematically addressed?
Q. Advanced Research Focus
- Methodology :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield/ee.
- Controlled Replication : Repeat reactions with purified reagents and anhydrous conditions to rule out impurities or moisture interference .
- Cross-Validation : Compare analytical results across multiple techniques (e.g., NMR vs. X-ray vs. chiral HPLC) to resolve discrepancies in stereochemical assignments .
What are the key considerations for designing bioactivity assays involving this compound?
Q. Advanced Research Focus
- Methodology :
- Target Selection : Prioritize receptors or enzymes with known amine/alcohol interactions (e.g., GABA analogs, kinase inhibitors).
- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors. Include enantiomeric controls (e.g., (2S)-isomer) to assess stereospecificity.
- Toxicity Screening : Conduct MTT assays on human cell lines (e.g., HepG2) to evaluate cytotoxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
